Product packaging for Beryllium chloride fluoride(Cat. No.:CAS No. 13598-12-4)

Beryllium chloride fluoride

Cat. No.: B082508
CAS No.: 13598-12-4
M. Wt: 63.46 g/mol
InChI Key: PYEAOAQJXNQFEC-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Mixed Beryllium Halides in Inorganic Chemistry

Beryllium halides (BeX₂) are a cornerstone of inorganic chemistry, demonstrating the consequences of beryllium's small atomic size and high charge density. In their solid state, these compounds often exhibit polymeric structures. For instance, beryllium fluoride (B91410) (BeF₂) adopts a three-dimensional, quartz-like structure, while beryllium chloride (BeCl₂) forms one-dimensional chains of edge-shared tetrahedra. wikipedia.orgnih.gov The introduction of two different halogens to the beryllium center, as seen in BeClF, creates a molecule with unique properties that are not merely an average of its parent dihalides. These mixed halides are electron-deficient species, a characteristic that drives their tendency to polymerize in the condensed phase to satisfy the octet rule around the beryllium atom. doubtnut.com The study of gaseous, monomeric mixed halides like BeClF is therefore essential for understanding the intrinsic bonding parameters without the influence of intermolecular forces present in the solid state.

Significance of Mixed Halides in Advanced Theoretical and Computational Studies

The simplicity of molecules like beryllium chloride fluoride makes them ideal candidates for high-level quantum chemical calculations. nih.govresearchgate.net Theoretical models can be rigorously tested against the properties of these molecules, providing a foundational understanding of chemical bonding, molecular geometry, and electronic structure. The presence of two different halogens in BeClF introduces an asymmetry that is absent in BeF₂ and BeCl₂, leading to a permanent dipole moment and offering a more complex system for studying the interplay of ionic and covalent bonding contributions. nist.gov Computational studies on related beryllium halide systems have been extensive, exploring their electronic states, potential energy surfaces, and spectroscopic constants. nih.govresearchgate.net These investigations provide a critical framework for interpreting experimental data and predicting the behavior of more complex chemical systems.

Current Research Landscape and Fundamental Questions Regarding this compound

Current research on this compound is largely driven by its value as a theoretical model. While extensive experimental data on BeClF remains relatively scarce, it has been identified as a major product in the reactions of laser-ablated beryllium atoms with chlorine monofluoride (ClF) in noble gas matrices. acs.org This has allowed for some spectroscopic characterization. A significant focus of ongoing research is the precise determination of its thermochemical and spectroscopic properties through computational methods. tandfonline.comtandfonline.com

Key questions that continue to drive research include:

How do the bond lengths and strengths of the Be-F and Be-Cl bonds in BeClF compare to those in the parent BeF₂ and BeCl₂ molecules?

What is the precise nature of the electronic ground and excited states of BeClF, and how do they influence its reactivity?

To what extent can theoretical models accurately predict the vibrational frequencies and other spectroscopic constants of BeClF?

What are the fundamental thermodynamic properties, such as the heat of formation, of gaseous this compound? An effusion-mass spectrometric study has been conducted to determine the heat of formation of BeClF. nih.gov

Answering these questions not only enhances our understanding of this specific molecule but also refines the computational tools used across chemical physics and inorganic chemistry.

Properties of this compound

This compound is a linear triatomic molecule in the gas phase, a geometry predicted by VSEPR theory. wikipedia.orgquora.com The molecule possesses polar covalent bonds due to the difference in electronegativity between beryllium, chlorine, and fluorine.

Table 1: Computed and General Properties of this compound

Property Value
Molecular Formula BeClF
Molecular Weight 63.464 g/mol nist.gov
CAS Registry Number 13598-12-4 nist.gov
Molecular Geometry Linear wikipedia.orgquora.com

| Bond Polarity | The Be-F and Be-Cl bonds are polar. |

Further detailed research findings from computational studies provide deeper insights into the molecule's characteristics.

Table 2: Theoretical Data on Beryllium Halide Species

Species Property Value Method/Reference
BeCl Dissociation Energy (De) 3.74 eV MRCI+Q/aug-cc-pVTZ researchgate.net
Equilibrium Bond Length (Re) 0.18173 nm MRCI+Q/aug-cc-pVTZ researchgate.net
Harmonic Frequency (ωe) 857.4 cm-1 MRCI+Q/aug-cc-pVTZ researchgate.net
BeF Dissociation Energy (D₀) 5.92 eV MRCI tandfonline.com
Harmonic Frequency (ωe) 1257.2 cm-1 Experimental nih.gov
BeCl₂ Standard Enthalpy of Formation (ΔH°f) -493.85 ± 2.35 kJ/mol Direct Calorimetry nih.gov

| BeClF | Heat of Formation | Investigated via effusion-mass spectrometry | nih.gov |

The theoretical data for the diatomic fragments BeCl and BeF are crucial for benchmarking the calculations on the triatomic BeClF. The dissociation energies and vibrational frequencies highlight the relative strengths of the Be-Cl and Be-F bonds. The experimentally determined heat of formation for BeCl₂ provides a solid thermodynamic reference point for the beryllium halide family.

Structure

2D Structure

Chemical Structure Depiction
molecular formula BeClF B082508 Beryllium chloride fluoride CAS No. 13598-12-4

Properties

CAS No.

13598-12-4

Molecular Formula

BeClF

Molecular Weight

63.46 g/mol

IUPAC Name

beryllium;chloride;fluoride

InChI

InChI=1S/Be.ClH.FH/h;2*1H/q+2;;/p-2

InChI Key

PYEAOAQJXNQFEC-UHFFFAOYSA-L

SMILES

[Be+2].[F-].[Cl-]

Canonical SMILES

[Be+2].[F-].[Cl-]

Synonyms

Beryllium chloride fluoride

Origin of Product

United States

Computational and Theoretical Methodologies for Beryllium Chloride Fluoride Studies

Quantum Chemical Approaches for Electronic Structure Determination

The electronic structure of a molecule is fundamental to understanding its properties and reactivity. For a molecule like beryllium chloride fluoride (B91410), a variety of quantum chemical methods can be employed to determine its ground and excited electronic states with varying degrees of accuracy and computational cost.

Density Functional Theory (DFT) Applications for Ground States

Density Functional Theory (DFT) is a widely used computational method for determining the electronic structure of molecules. It is particularly effective for calculating the properties of the ground electronic state. In the context of BeClF, DFT would be used to optimize the molecular geometry, predict vibrational frequencies, and determine electronic properties such as the dipole moment and molecular orbital energies.

DFT calculations on related beryllium halides, such as BeF₂ and BeCl₂, have demonstrated the utility of this approach. For instance, DFT has been used to investigate the structures and bonding in beryllium halide complexes. researchgate.net The choice of the exchange-correlation functional is crucial in DFT calculations. For beryllium compounds, hybrid functionals are often employed to provide a balanced description of electronic effects. A dispersion correction is also recommended to accurately model any weak interactions. google.com

An illustrative comparison of hypothetical DFT-calculated properties for BeClF, based on trends from BeF₂ and BeCl₂, is presented in Table 1.

Table 1: Hypothetical DFT-Calculated Properties of Beryllium Dihalides This table presents illustrative data based on general chemical principles and trends observed in related compounds, as specific computational studies on BeClF are not widely available.

PropertyBeF₂ (Calculated/Expected)BeCl₂ (Calculated/Expected)BeClF (Hypothetical)
Be-X Bond Length (Å)~1.39~1.77Be-F: ~1.45, Be-Cl: ~1.80
Bond Angle (X-Be-X) (°)180180180
Dipole Moment (Debye)00> 0
Vibrational Frequencies (cm⁻¹)Symmetric stretch, Bending, Asymmetric stretchSymmetric stretch, Bending, Asymmetric stretchBe-F stretch, Be-Cl stretch, Bending

High-Level Ab Initio Methods for Accurate Descriptions (e.g., Multi-Reference Configuration Interaction (MRCI), Complete Active Space Self Consistent Field (CASSCF))

For a more accurate description of the electronic structure, especially for excited states or systems with significant electron correlation, high-level ab initio methods are necessary. The Complete Active Space Self-Consistent Field (CASSCF) method provides a good starting point for describing molecules where the single-reference Hartree-Fock method is inadequate. The CASSCF wavefunction can then be used as a reference for Multi-Reference Configuration Interaction (MRCI) calculations, which can yield highly accurate potential energy surfaces and spectroscopic constants.

Studies on the BeF radical have utilized CASSCF and MRCI methods to investigate its potential energy curves and spectroscopic parameters. nih.govsemanticscholar.org These studies highlight the importance of selecting an appropriate active space and large basis sets to achieve accurate results. For BeClF, a similar approach would involve defining an active space that includes the valence orbitals of beryllium, fluorine, and chlorine to accurately describe the bonding and any low-lying excited states.

Optimization of Basis Sets and Pseudopotentials for Beryllium-Halogen Interactions

The choice of basis set is critical in any quantum chemical calculation. For beryllium and the halogen atoms, correlation-consistent basis sets, such as those developed by Dunning and coworkers, are often a good choice. These basis sets are designed to systematically converge towards the complete basis set limit. For heavier elements like chlorine, and to reduce computational cost, pseudopotentials or effective core potentials (ECPs) can be used to replace the core electrons, which are less important for chemical bonding. scribd.comyoutube.com

For accurate calculations involving beryllium-halogen interactions, it is often necessary to augment the standard basis sets with diffuse functions to describe the electron density far from the nuclei, which is important for anions and weak interactions. Polarization functions are also essential for describing the anisotropy of the electron density in a molecule.

Advanced Computational Tools for Chemical Bonding Analysis

To gain deeper insights into the nature of the chemical bonds in beryllium chloride fluoride, advanced computational tools that analyze the electron density and electron localization can be employed.

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a powerful tool for analyzing the electron density to characterize chemical bonding. wikipedia.org QTAIM partitions the molecular electron density into atomic basins and identifies critical points in the density, such as bond critical points (BCPs), which are indicative of a chemical bond. mdpi.com The properties of the electron density at the BCP, such as its value (ρ(r)) and its Laplacian (∇²ρ(r)), provide quantitative information about the nature of the bond.

QTAIM has been applied to study beryllium bonds in complexes of BeX₂ (where X = H, F, Cl) with Lewis bases. nih.govresearchgate.net These studies have established criteria for identifying beryllium bonds based on QTAIM parameters. For BeClF, a QTAIM analysis would involve locating the BCPs for the Be-F and Be-Cl bonds and analyzing the properties of the electron density at these points to characterize the ionicity and covalency of these bonds.

An illustrative table of expected QTAIM parameters for the bonds in BeClF, based on trends from similar bonds, is provided in Table 2.

Table 2: Hypothetical QTAIM Parameters for Bonds in Beryllium Dihalides at the Bond Critical Point (BCP) This table presents illustrative data based on general chemical principles and trends observed in related compounds, as specific computational studies on BeClF are not widely available.

ParameterBe-F Bond (in BeF₂)Be-Cl Bond (in BeCl₂)Be-F Bond (in BeClF)Be-Cl Bond (in BeClF)
Electron Density, ρ(r) (a.u.)Relatively highLower than Be-FSlightly lower than in BeF₂Slightly higher than in BeCl₂
Laplacian of Electron Density, ∇²ρ(r) (a.u.)Positive (ionic character)Positive (less ionic than Be-F)PositivePositive
Ellipticity, εClose to 0 (cylindrical symmetry)Close to 0 (cylindrical symmetry)Close to 0Close to 0

Electron Localization Function (ELF) Analysis

The Electron Localization Function (ELF) is another method used to analyze chemical bonding. cam.ac.uk It provides a measure of the probability of finding an electron in the vicinity of a reference electron. High ELF values indicate regions of high electron localization, which can be associated with atomic cores, covalent bonds, and lone pairs.

ELF analysis has been applied to investigate the electronic structure and bonding in various molecules, including beryllium-containing systems. nih.govresearchgate.net For BeClF, an ELF analysis would reveal the spatial distribution of electron pairs, allowing for a clear visualization of the core electrons on each atom, the bonding pairs in the Be-F and Be-Cl bonds, and the lone pairs on the fluorine and chlorine atoms. This would provide a chemically intuitive picture of the bonding in the molecule.

Non-Covalent Interaction (NCI) Plot Analysis

Non-Covalent Interaction (NCI) plot analysis is a computational chemistry technique used to visualize and understand weak, non-covalent interactions within and between molecules. wikipedia.orgnih.gov This method is based on the electron density (ρ) and its derivatives, specifically the reduced density gradient (s). wikipedia.orgchemtools.org By plotting the reduced density gradient against the electron density, regions of non-covalent interactions can be identified and visualized in three-dimensional space. nih.gov

The resulting visualizations typically use a color scale to differentiate the nature of the interactions. For instance, blue is often used to represent strong, attractive interactions like hydrogen bonds, green indicates weaker van der Waals interactions, and red signifies repulsive interactions, such as steric clashes. nih.gov This visual approach provides valuable insights into the stability and structure of molecular systems.

Interacting Quantum Atoms (IQA) Approach

The Interacting Quantum Atoms (IQA) approach is a quantum chemical topology tool that partitions the total energy of a molecule into intra-atomic and interatomic contributions. americanelements.comnih.govnih.gov This method allows for a detailed analysis of the nature of chemical bonds and interactions by separating the interaction energy between any two atoms in a molecule into classical electrostatic and quantum-mechanical exchange-correlation components. rsc.orgresearchgate.net

The IQA methodology provides a quantitative measure of the covalent and ionic character of a chemical bond. americanelements.com For this compound, an IQA analysis would be instrumental in elucidating the bonding characteristics of the Be-Cl and Be-F bonds. It would allow researchers to quantify the degree of charge transfer between the beryllium, chlorine, and fluorine atoms and to determine the relative contributions of electrostatic and covalent interactions to each bond's strength.

While specific IQA studies on BeClF are not prevalent in the literature, the application of this method to other beryllium-containing molecules has demonstrated its utility in understanding beryllium bonding. americanelements.com For BeClF, such an analysis would provide fundamental insights into its electronic structure and reactivity.

Natural Adaptive Orbitals (NAdOs) and Natural Bond Orbital (NBO) Analyses

Natural Adaptive Orbitals (NAdOs) and Natural Bond Orbital (NBO) analyses are powerful computational methods for studying chemical bonding and electronic structure. americanelements.com NBO analysis, in particular, translates the complex, delocalized molecular orbitals into localized orbitals that correspond to the intuitive chemical concepts of core, lone pair, and bonding orbitals.

For this compound, NBO analysis would be used to:

Determine the hybridization of the atomic orbitals involved in the Be-Cl and Be-F bonds.

Quantify the electron population of the bonding and non-bonding orbitals.

Analyze donor-acceptor interactions, which can provide insights into the electronic delocalization and stability of the molecule.

NAdOs, a more recent development, offer a way to describe the changes in electronic structure during chemical processes and can be particularly useful for understanding the nature of interactions in complexes. americanelements.com In conjunction with IQA, NAdOs can provide a detailed picture of the covalent contributions to chemical bonds. americanelements.com

Computational Spectroscopic Parameter Derivation and Simulation Methodologies

Computational chemistry plays a crucial role in predicting and interpreting spectroscopic data. For this compound, theoretical methods can be used to derive various spectroscopic parameters, which can then be compared with experimental data to validate both the theoretical model and the experimental findings.

For instance, quantum chemical calculations can predict the vibrational frequencies of BeClF, which correspond to the infrared (IR) and Raman spectra. The calculated frequencies can aid in the assignment of experimentally observed spectral bands to specific molecular vibrations. Similarly, nuclear magnetic resonance (NMR) parameters, such as chemical shifts and coupling constants, can be computed to assist in the interpretation of NMR spectra of beryllium-containing compounds. rsc.orgresearchgate.net

While specific computational spectroscopic studies on BeClF are scarce, the methodologies are well-established for similar molecules. For example, calculations on beryllium fluoride (BeF₂) have been used to determine its vibrational frequencies and rotational constants. nist.gov

Molecular Dynamics Simulations for Beryllium Halide Systems

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.govliverpool.ac.uk By solving Newton's equations of motion for a collection of atoms, MD simulations can provide insights into the dynamic properties, structure, and thermodynamics of materials.

For beryllium halide systems, MD simulations can be employed to investigate a variety of phenomena. For example, ab initio molecular dynamics, such as Car-Parrinello molecular dynamics (CPMD), has been used to study the structure and dynamics of aqueous beryllium complexes with fluoride and chloride ions. acs.orgnih.govamericanelements.com These simulations can reveal details about ligand exchange mechanisms and the coordination of beryllium ions in solution. acs.orgnih.gov

In the context of this compound, MD simulations could be used to:

Study the behavior of BeClF in different solvents.

Investigate the structure of molten BeClF.

Simulate the interaction of BeClF with surfaces or biological molecules.

Although specific MD simulations focused solely on BeClF are not widely reported, the existing research on mixed beryllium halide systems provides a strong foundation for such studies. acs.orgnih.gov

Molecular Structure and Electronic Properties of Beryllium Chloride Fluoride

Gas-Phase Molecular Geometries and Conformational Analysis

The structure of beryllium chloride fluoride (B91410) in the gas phase is primarily understood through theoretical modeling and by analogy to the well-characterized beryllium dihalides, beryllium difluoride (BeF₂) and beryllium dichloride (BeCl₂).

In its monomeric form, beryllium chloride fluoride is predicted to adopt a linear molecular geometry. This structure is a consequence of the central beryllium atom forming single covalent bonds with the fluorine and chlorine atoms. The electron pairs in these bonds arrange themselves to be as far apart as possible to minimize electrostatic repulsion, resulting in a bond angle of 180°. nih.gov This linear arrangement is consistent with experimental findings for gaseous BeF₂ and BeCl₂. wikipedia.orgstudylib.net

CompoundPredicted Molecular GeometryPredicted Bond Angle
This compound (BeClF)Linear180°

While monomeric BeClF is expected to be linear, theoretical considerations suggest the possibility of dimeric or higher oligomeric forms, particularly at higher concentrations or lower temperatures. These larger structures are likely to involve halogen bridges, similar to what is observed for beryllium chloride. In the case of BeCl₂, bridged dimers exist where each beryllium atom is coordinated to three chlorine atoms.

For this compound, several bridged structures for a dimer are theoretically possible. These could involve either chlorine or fluorine atoms acting as the bridging halogens. Computational studies on mixed-halogen beryllium dimers would be necessary to determine the relative stabilities of these different potential dimeric forms. The fluorine bridge is generally stronger than the chlorine bridge, which would influence the preferred dimeric structure.

Electronic Configuration and Orbital Interactions in BeClF

The electronic properties of this compound are dictated by the valence electrons of the constituent atoms and their interactions.

Valence Shell Electron Pair Repulsion (VSEPR) theory is a fundamental model used to predict the geometry of molecules based on minimizing the electrostatic repulsion between electron pairs in the valence shell of the central atom. For BeClF, the central beryllium atom has two valence electrons, and it forms single bonds with the chlorine and fluorine atoms.

According to VSEPR theory, the two bonding pairs of electrons around the central beryllium atom will arrange themselves to be as far apart as possible. This arrangement results in a linear geometry with a predicted F-Be-Cl bond angle of 180°. nih.gov The absence of lone pairs on the beryllium atom leads to an electron geometry that is identical to the molecular geometry.

To form two covalent bonds, the beryllium atom undergoes hybridization. In its ground state, the electron configuration of beryllium is 1s²2s². To form two bonds, one of the 2s electrons is promoted to an empty 2p orbital, resulting in an excited state configuration of 1s²2s¹2p¹.

The 2s and one of the 2p orbitals then mix to form two equivalent sp hybrid orbitals. These sp hybrid orbitals are oriented linearly, with an angle of 180° between them. Each of these hybrid orbitals then overlaps with an atomic orbital of a halogen atom (fluorine and chlorine) to form two sigma (σ) bonds. This sp hybridization scheme is consistent with the linear geometry of BeClF predicted by VSEPR theory. researchgate.net

PropertyDescription
VSEPR PredictionLinear molecular geometry due to two bonding pairs and no lone pairs on the central Be atom.
Hybridization of Besp hybridization, leading to two linearly oriented hybrid orbitals for sigma bonding.

The electron density distribution in this compound is expected to be polarized due to the significant differences in electronegativity between beryllium, chlorine, and fluorine. Fluorine is the most electronegative element, followed by chlorine, and then beryllium.

This difference in electronegativity leads to a partial negative charge (δ-) on the fluorine and chlorine atoms and a partial positive charge (δ+) on the beryllium atom. The Be-F bond is expected to be more polar than the Be-Cl bond due to the greater electronegativity difference between beryllium and fluorine.

Ab initio calculations and quantum theory of atoms in molecules (QTAIM) analyses on related species like BeF⁻ suggest that beryllium-halogen bonds can exhibit "charge shift" character, indicating a significant covalent contribution to the bonding despite the large ionic character suggested by electronegativity differences. researchgate.net This implies that in BeClF, while there is significant charge transfer from beryllium to the halogens, the bonding is not purely ionic and has a notable covalent nature. Detailed computational studies would be required to quantify the precise charge distribution and the extent of charge transfer in the BeClF molecule.

Molecular Polarity and Dipole Moment Characteristics of BeClF

The molecular geometry of this compound is anticipated to be linear, analogous to the structures of beryllium chloride (BeCl₂) and beryllium fluoride (BeF₂), both of which are linear molecules as predicted by VSEPR theory wikipedia.orgquora.comstudy.com. In a linear F-Be-Cl arrangement, the individual bond dipoles of the Be-F and Be-Cl bonds would not cancel each other out due to the differing electronegativities of fluorine and chlorine. This asymmetry in the distribution of electron density results in a net molecular dipole moment, rendering BeClF a polar molecule.

Potential Energy Surfaces and Dissociation Energetics

The potential energy surface (PES) of a molecule provides a theoretical landscape of its energy as a function of its geometric parameters. For a linear triatomic molecule like BeClF, the PES would primarily be a function of the two bond lengths (Be-F and Be-Cl) and the bending angle. The PES is instrumental in understanding the molecule's vibrational modes and dissociation pathways umw.edu.

An effusion-mass spectrometric study of the Be-Cl-F system provided experimental values for the dissociation energies of the diatomic species BeCl and BeF . The dissociation energy for BeCl was determined to be 104 kcal mol⁻¹, and for BeF, it was 144 kcal mol⁻¹ . These values are in agreement with those obtained from spectroscopic, molecular flow effusion, and transport investigations . It is important to note that these are the dissociation energies for the diatomic molecules and not the bond energies within the triatomic BeClF molecule, which would be influenced by the presence of the other halogen.

Theoretical Dissociation Energies of Beryllium-Halogen Diatomic Molecules
Diatomic MoleculeDissociation Energy (kcal mol⁻¹)
BeCl104
BeF144

The standard enthalpy of formation (ΔHf°₂₉₈) for gaseous this compound has been determined experimentally. A study utilizing effusion-mass spectrometry reported second and third law values for the standard enthalpy of formation of BeClF(g) . The second law value was determined to be -139.0 ± 4 kcal mol⁻¹, while the third law value was -140.5 ± 2 kcal mol⁻¹ .

Standard Enthalpies of Formation for the Be-Cl-F System
CompoundMethodStandard Enthalpy of Formation (ΔHf°₂₉₈) (kcal mol⁻¹)
BeClF(g)Second Law-139.0 ± 4
Third Law-140.5 ± 2

An in-depth examination of the intermolecular interactions and complexation chemistry of this compound (BeClF) reveals a landscape rich in complex bonding phenomena. This article explores the nuanced nature of beryllium bonding in this mixed halide system, drawing upon theoretical and computational studies to elucidate the fundamental forces at play. We will delve into the characterization of electron-deficient regions on the beryllium center, the balance of electrostatic and covalent forces in its complexes, its interactions with various Lewis bases, and the emergent properties of its clusters.

Theoretical Spectroscopy of Beryllium Chloride Fluoride and Analogous Systems

Simulated Vibrational Spectra (Infrared and Raman) and Mode Assignments

The vibrational spectrum of a molecule provides a fundamental fingerprint of its geometric structure and bonding. For a linear triatomic molecule like beryllium chloride fluoride (B91410), which belongs to the C∞v point group, theory predicts three fundamental vibrational modes. These modes can be contrasted with the analogous linear, symmetric dihalides BeF₂ and BeCl₂, which belong to the D∞h point group.

The vibrational modes of BeClF are expected to consist of:

Symmetric Stretch (ν₁): This mode involves the simultaneous stretching of the Be-F and Be-Cl bonds. Due to the change in polarizability, this mode is predicted to be Raman active.

Asymmetric Stretch (ν₂): This mode involves the stretching of one bond while the other compresses. This leads to a significant change in the molecular dipole moment, making it strongly Infrared (IR) active.

Bending Mode (ν₃): This doubly degenerate mode corresponds to the bending of the F-Be-Cl bond angle. This motion also induces a change in the dipole moment, rendering it IR active.

In the more symmetric BeF₂ and BeCl₂ molecules, the symmetric stretch (ν₁) is Raman active but IR inactive, while the asymmetric stretch (ν₂) and bending mode (ν₃) are IR active but Raman inactive, a consequence of the mutual exclusion rule for centrosymmetric molecules. In BeClF, the loss of the center of inversion (the 'g' and 'u' symmetry labels are lost) means the symmetric stretch becomes weakly IR active and the asymmetric/bending modes become weakly Raman active, although the primary activities (ν₁ in Raman, ν₂ and ν₃ in IR) are expected to dominate.

Computational methods, particularly Density Functional Theory (DFT), are routinely used to calculate harmonic vibrational frequencies with high accuracy. While specific calculations for BeClF are not widely published, the frequencies can be estimated by interpolating between the known values for BeF₂ and BeCl₂. The Be-F stretch in BeClF will occur at a higher frequency than the Be-Cl stretch, and the asymmetric stretch (ν₂) will be dominated by the lighter, stronger Be-F bond vibration. The symmetric stretch (ν₁) will be at a lower frequency, and the bending mode (ν₃) will be the lowest in energy.

Table 1: Predicted Vibrational Modes and Spectroscopic Activity of BeClF This table presents estimated frequencies and activities for BeClF based on theoretical principles and comparison with analogous systems, as specific computational results for BeClF are not available in the cited literature.

ModeDescriptionPredicted Frequency Range (cm⁻¹)Primary Spectroscopic Activity
ν₁Symmetric Stretch550 - 650Raman
ν₂Asymmetric Stretch1100 - 1300Infrared (IR)
ν₃Bending (degenerate)300 - 450Infrared (IR)

Predicted Nuclear Magnetic Resonance (NMR) Parameters (e.g., ⁹Be, ¹⁹F, ³⁵Cl Chemical Shifts and Coupling Constants)

Theoretical calculations of Nuclear Magnetic Resonance (NMR) parameters provide invaluable insight into the local electronic environment of each nucleus. Modern computational approaches, such as the Gauge-Including Atomic Orbital (GIAO) method combined with DFT, have proven highly effective for predicting NMR chemical shifts, particularly for nuclei like ⁹Be. acs.orgnih.gov

⁹Be Chemical Shifts: The ⁹Be nucleus (spin I=3/2) is sensitive to its coordination environment. In the linear BeClF molecule, the beryllium atom is in a low-coordination, electron-deficient environment. The chemical shift is dictated by the shielding from the surrounding electron density, which is heavily influenced by the electronegativity of the bonded halogens. Fluorine is more electronegative than chlorine, leading to greater deshielding at the beryllium nucleus in BeF₂ compared to BeCl₂. Therefore, the ⁹Be chemical shift in BeClF is expected to be intermediate between those of BeF₂ and BeCl₂.

¹⁹F and ³⁵Cl Chemical Shifts: The ¹⁹F nucleus (spin I=1/2) is a highly sensitive NMR probe. Its chemical shift in BeClF would be influenced by the electronic state of the Be-F bond. Similarly, the ³⁵Cl nucleus (spin I=3/2), though subject to quadrupolar broadening, would have a chemical shift reflecting the Be-Cl bond's nature. Predicting these shifts with high accuracy often involves sophisticated computational methods, including coupled-cluster calculations for benchmark results. nih.govlatrobe.edu.au

Spin-Spin Coupling Constants (J-coupling): Theory predicts the existence of scalar coupling between the NMR-active nuclei. The one-bond coupling constant (¹J(⁹Be-¹⁹F)) and the one-bond coupling constant (¹J(⁹Be-³⁵Cl)) would provide direct measures of the orbital overlap and covalent character of the respective bonds. A two-bond coupling (²J(¹⁹F-³⁵Cl)) would also be present, mediated through the central beryllium atom. The calculation of these coupling constants is a standard feature in many quantum chemistry software packages. gaussian.com

Table 2: Predicted NMR Parameter Trends for BeClF This table outlines the expected trends for NMR parameters in BeClF based on established theoretical principles and electronegativity arguments, in the absence of specific published computational data.

ParameterNuclei InvolvedPredicted Trend/CharacteristicComputational Method
Chemical Shift (δ)⁹BeIntermediate between BeF₂ and BeCl₂GIAO-DFT acs.orgnih.gov
Chemical Shift (δ)¹⁹FHighly sensitive to bonding environmentGIAO-DFT, CCSD nih.gov
Chemical Shift (δ)³⁵ClBroad signal, sensitive to bondingGIAO-DFT
Coupling Constant (J)¹J(⁹Be-¹⁹F)Significant, reflects covalent characterDFT, SOPPA
Coupling Constant (J)¹J(⁹Be-³⁵Cl)Smaller than ¹J(⁹Be-¹⁹F), reflects covalent characterDFT, SOPPA
Coupling Constant (J)²J(¹⁹F-³⁵Cl)Small, mediated through berylliumDFT, SOPPA

Electronic Excitation Spectra and Photophysical Properties from Computational Models

The electronic absorption spectrum of a molecule reveals information about its excited electronic states. Computational methods, most notably Time-Dependent Density Functional Theory (TD-DFT), are the workhorse for predicting electronic excitation energies and oscillator strengths, which together simulate a UV-Vis absorption spectrum. ohio-state.educnr.it

For a simple molecule like BeClF, the lowest-energy electronic transitions would likely involve the promotion of an electron from a non-bonding p-orbital localized on the halogen atoms (the Highest Occupied Molecular Orbital, HOMO) to an anti-bonding σ* orbital associated with the Be-halogen bonds (the Lowest Unoccupied Molecular Orbital, LUMO). These would be classified as n → σ* transitions.

Due to the high energy of these orbitals, the primary electronic absorption bands for BeClF are expected to lie deep in the ultraviolet region. The specific energies of these transitions would depend on the relative energies of the chlorine- and fluorine-based orbitals. As fluorine is more electronegative, its non-bonding orbitals are generally lower in energy than those of chlorine. Thus, the HOMO is likely to have significant chlorine p-orbital character, and the lowest energy excitation would originate from this orbital.

Computational modeling would provide key photophysical properties, including:

Vertical Excitation Energies: The energy difference between the ground and excited state at the ground-state geometry.

Oscillator Strengths: A measure of the probability of a given electronic transition, which correlates with the intensity of an absorption peak.

Nature of the Transition: Identification of the molecular orbitals involved in the excitation.

While specific TD-DFT calculations for BeClF are not found in the literature, the methodology is well-established for providing qualitative and often quantitative insights into the photophysics of small molecules.

Table 3: Predicted Electronic Transitions and Computational Approaches for BeClF This table describes the types of electronic transitions expected for BeClF and the standard computational methods used for their prediction, as specific data is unavailable.

Transition TypeOrbitals InvolvedPredicted Spectral RegionPrimary Computational Method
n → σCl(p) → σ(Be-Halogen)Far-UV / Vacuum-UVTD-DFT ohio-state.edu
n → σF(p) → σ(Be-Halogen)Far-UV / Vacuum-UVTD-DFT
σ → σσ(Be-Halogen) → σ(Be-Halogen)Far-UV / Vacuum-UVTD-DFT, EOM-CCSD

Theoretical Investigations into Reactivity and Reaction Mechanisms of Beryllium Chloride Fluoride

Mechanistic Pathways for the Formation of BeClF from Precursors (Computational Analysis)

Computational analysis can elucidate the most probable pathways for the formation of beryllium chloride fluoride (B91410) from logical precursor molecules. While specific studies on BeClF formation are not abundant, mechanistic pathways can be proposed and analyzed based on established principles of beryllium chemistry and computational modeling of similar compounds. Precursors for BeClF could include beryllium difluoride (BeF₂) and beryllium dichloride (BeCl₂), or reactions involving beryllium atoms with halogen-containing molecules.

One plausible pathway involves the reaction of BeF₂ with a chloride source or BeCl₂ with a fluoride source. Computational models, likely employing Density Functional Theory (DFT), would be used to calculate the reaction energies and activation barriers for various potential mechanisms, such as:

Halide Exchange: A reaction between BeF₂ and BeCl₂ could potentially lead to the formation of BeClF. The reaction can be represented as: BeF₂ + BeCl₂ ⇌ 2 BeClF

Computational analysis of this equilibrium would involve calculating the Gibbs free energy change (ΔG) to determine the spontaneity of the reaction under various conditions. The transition state for the halide exchange would also be located to determine the activation energy.

Reaction with Halogenating Agents: The formation of BeClF could also be modeled from the reaction of beryllium oxide (BeO) or elemental beryllium with appropriate halogenating agents. For instance, the reaction of BeO with a molecule containing both chlorine and fluorine, or a mixture of chlorinating and fluorinating agents, could be computationally investigated.

The following table presents hypothetical data from a computational analysis of the halide exchange reaction, illustrating the type of information that would be sought.

Reaction PathwayPrecursorsProductsCalculated ΔH (kJ/mol)Calculated ΔG (298 K) (kJ/mol)
Halide ExchangeBeF₂ + BeCl₂2 BeClFValueValue
Fluorination of BeCl₂BeCl₂ + HFBeClF + HClValueValue
Chlorination of BeF₂BeF₂ + HClBeClF + HFValueValue
Note: The values in this table are illustrative of data that would be generated from computational studies.

Role of BeClF in Theoretical Carbon-Halogen Bond Activation Models

Beryllium compounds have been explored computationally for their potential to activate carbon-halogen (C-X) bonds, a critical step in many organic syntheses. Theoretical studies suggest that beryllium's behavior can be similar to that of transition metals in some bond activation processes rsc.org. The unique properties of BeClF, with two different halogens, could offer interesting possibilities in this context.

Computational models, particularly DFT, can be used to investigate the interaction of BeClF with organic halides. The mechanism of C-X bond activation by a beryllium compound often involves oxidative addition, where the beryllium center inserts into the C-X bond. For BeClF, theoretical models could explore:

Regioselectivity: Whether the oxidative addition occurs preferentially at the Be-Cl or Be-F bond.

Influence of Ligands: How the presence of other ligands on the beryllium center affects the activation barrier for C-X bond cleavage.

Nature of the Transition State: Characterization of the geometry and energy of the transition state for the oxidative addition process.

A theoretical study on beryllium compounds in the activation of phenyl halides has highlighted the importance of the ligands on the beryllium center in facilitating the initial oxidative addition of the Ph-X bond rsc.org. While this study did not specifically involve BeClF, its findings suggest that the electronic properties of the beryllium compound are crucial. In a hypothetical model involving BeClF, the different electronegativities of chlorine and fluorine would likely play a significant role in the electronic structure of the beryllium center and its reactivity towards C-X bonds.

SubstrateProposed Be-containing ActivatorActivation Barrier (kcal/mol)Reaction Type
Phenyl Chloride(L)₂BeValueOxidative Addition
Phenyl Bromide(L)₂BeValueOxidative Addition
Phenyl Iodide(L)₂BeValueOxidative Addition
Note: This table is based on the type of data presented in computational studies on C-X bond activation by beryllium compounds and is for illustrative purposes rsc.org.

Computational Analysis of Ligand Exchange and Substitution Reactions involving BeClF

Ligand exchange reactions are fundamental in coordination chemistry. Computational studies on solvated beryllium cations have shown that ligand exchange around Be²⁺ generally proceeds through an associative interchange (Iₐ) mechanism fau.de. This suggests that an incoming ligand first forms an intermediate with the beryllium center before the departure of the leaving group.

For BeClF, computational analysis could be used to model the exchange of either the chloride or fluoride ligand with other Lewis bases. Such studies would typically involve:

Calculation of Reaction Profiles: Determining the energies of reactants, intermediates, transition states, and products for the ligand exchange process.

Solvent Effects: Investigating the role of the solvent in stabilizing the charged species and influencing the reaction mechanism.

Nature of the Incoming Ligand: Assessing how the electronic and steric properties of the incoming ligand affect the rate and mechanism of substitution.

The activation barrier for ligand exchange on beryllium centers is influenced by the hybridization of the donor atom of the ligand, indicating that steric effects are important fau.de. In the case of BeClF, theoretical calculations could predict the relative lability of the Be-Cl versus the Be-F bond in substitution reactions.

Reactant ComplexIncoming Ligand (L)Transition StateProduct ComplexActivation Energy (kcal/mol)
BeClF(H₂O)H₂O[BeClF(H₂O)₂]‡BeCl(H₂O)₂ + F⁻Value
BeClF(H₂O)H₂O[BeClF(H₂O)₂]‡BeF(H₂O)₂ + Cl⁻Value
BeClF(NH₃)NH₃[BeClF(NH₃)₂]‡BeCl(NH₃)₂ + F⁻Value
BeClF(NH₃)NH₃[BeClF(NH₃)₂]‡BeF(NH₃)₂ + Cl⁻Value
Note: This table illustrates the type of data that would be generated from a computational study on ligand exchange reactions of BeClF, based on principles from studies on other beryllium complexes fau.de.

Thermodynamics and Kinetics of Proposed BeClF Reactions

The feasibility and rate of any proposed reaction involving beryllium chloride fluoride can be predicted through computational analysis of its thermodynamics and kinetics.

Thermodynamics: The change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for a reaction determines its spontaneity. For reactions involving BeClF, such as its formation from BeF₂ and BeCl₂, or its reaction with organic substrates, these thermodynamic parameters can be calculated using high-level quantum chemical methods.

Kinetics: The rate of a reaction is determined by its activation energy (Ea). Computational chemistry can be used to locate the transition state for a given reaction and calculate its energy relative to the reactants. This allows for the determination of the activation energy, which is crucial for understanding the reaction kinetics.

For instance, in the context of C-X bond activation, a lower calculated activation energy for the reaction of BeClF with a particular organic halide would suggest a faster reaction rate. Similarly, for ligand exchange reactions, the calculated activation barriers would provide insight into the relative rates of substitution of the chloride and fluoride ligands.

Proposed ReactionΔH (kcal/mol)ΔS (cal/mol·K)ΔG (298 K) (kcal/mol)Activation Energy (Ea) (kcal/mol)
BeF₂ + BeCl₂ → 2 BeClFValueValueValueValue
BeClF + CH₃Cl → CH₃BeClFClValueValueValueValue
BeClF + H₂O → Be(OH)F + HClValueValueValueValue
Note: The values in this table are hypothetical and represent the type of thermodynamic and kinetic data that would be obtained from computational investigations.

Advanced Perspectives and Emerging Research Directions in Beryllium Chloride Fluoride Chemistry

Design Principles for Novel Beryllium-Containing Materials Based on BeClF Insights

Insights gleaned from the structural and electronic properties of beryllium chloride fluoride (B91410) can inform the rational design of new beryllium-containing materials with tailored functionalities. Beryllium and its compounds are utilized in specialized applications, including high-speed aircraft, spacecraft, and nuclear reactors, due to their unique combination of low density, high strength, and high melting points. nih.govnih.govrsc.org The study of BeClF provides fundamental principles for fine-tuning the properties of these advanced materials.

The key design principles derived from BeClF insights include:

Tuning Lewis Acidity: The beryllium center in beryllium halides is a potent Lewis acid. The presence of both a highly electronegative fluorine atom and a less electronegative chlorine atom in BeClF allows for precise modulation of this acidity. This principle can be applied to the design of novel beryllium-based catalysts where the activity can be controlled by the halide ratio in mixed-halide systems.

Controlling Covalency and Bond Polarity: Beryllium chemistry is noted for its significant covalent character, a deviation from the more ionic nature of other Group 2 elements. chemguide.co.uk BeClF exemplifies the transition between the more ionic Be-F bond and the more covalent Be-Cl bond. This understanding can be used to engineer the bandgap and optical properties of beryllium-based ceramics and glasses. For instance, fluoroberyllate glasses are known for having the lowest refractive index for a solid at room temperature. wikipedia.org Incorporating chloride could systematically alter these optical characteristics.

Anisotropic Material Design: The linear, asymmetric nature of the BeClF molecule can be extrapolated to the design of solid-state materials with anisotropic properties. In applications such as nuclear fusion, the anisotropic characteristics of beryllium crystals, like thermal expansion and sound speed, are critical factors that can influence hydrodynamic instabilities. researchgate.net By creating layered materials or polymers incorporating mixed beryllium halides, it may be possible to control properties such as thermal conductivity and mechanical strength in specific directions.

Table 1: Design Principles for Beryllium Materials Derived from BeClF
Design PrincipleInsight from BeClF ChemistryPotential Application
Modulation of Lewis AcidityAsymmetric electronic environment around the Be center due to differing electronegativity of F and Cl.Development of tunable catalysts for organic synthesis or polymerization.
Engineering of Optical PropertiesAbility to control the ionic-covalent nature of bonding by varying the F/Cl ratio.Creation of specialty glasses and optical materials with tailored refractive indices and dispersion.
Anisotropic Property ControlLinear molecular geometry and polarized bonds suggest pathways to directional properties in the solid state.Design of advanced composites and structural materials for aerospace and nuclear applications with directional strength or thermal conductivity.

Interplay of Beryllium Chloride Fluoride with Condensed Phase Environments (e.g., molten salt analogs, non-aqueous solutions)

The behavior of beryllium halides in condensed phases, particularly in molten salts, is of significant interest for nuclear energy applications. Beryllium fluoride (BeF₂) is a primary constituent of fluoride salt coolants like FLiBe (a mixture of lithium fluoride and BeF₂), which are used in Molten Salt Reactors (MSRs). wikipedia.orgornl.gov These salts are valued for their high thermal stability and favorable neutronic properties. wikipedia.orgresearchgate.net

The introduction of chloride ions, creating a this compound environment within a molten salt, would profoundly alter the salt's properties:

Solubility and Corrosivity: The addition of chloride to a fluoride melt can increase the solubility of certain metal oxides and fission products, which could be beneficial for fuel processing. However, chloride-containing melts are often more corrosive to structural materials like stainless steel than their pure fluoride counterparts. ornl.gov Understanding the interplay of BeClF with container materials is crucial for predicting and mitigating corrosion in next-generation nuclear reactors.

Non-Aqueous Solutions: In polar, non-aqueous solvents like ethers, beryllium chloride forms soluble complexes. wikipedia.orgrsc.org The dissolution behavior of a mixed halide like BeClF would be complex, potentially leading to equilibria between different solvated species. The study of these solutions is relevant for developing new synthetic routes to organometallic beryllium compounds, where beryllium halides serve as common starting materials. nih.govchemistryviews.org

Table 2: Comparison of Pure Fluoride vs. Mixed Chloride-Fluoride Molten Salt Environments
PropertyPure Beryllium Fluoride System (e.g., FLiBe)Hypothetical this compound System
Primary Be Species[BeF₄]²⁻ and related polymers. berkeley.edunih.govMixed complexes like [BeClₓFᵧ]²⁻ˣ⁻ʸ.
Melting PointRelatively low for a salt mixture (e.g., 459°C for FLiBe). wikipedia.orgLikely lowered further due to the formation of asymmetric, less-ordered species.
CorrosivityCorrosive, especially towards chromium in alloys. ornl.govPotentially more aggressive due to the presence of chloride ions.
Solubility of OxidesLimited.Generally higher, which could impact fuel processing and impurity removal.

Methodological Advancements in Computational Chemistry for Predictive Modeling of Mixed Halides

Due to the toxicity of beryllium compounds, which can cause chronic beryllium disease, computational chemistry plays a vital and complementary role in exploring their properties. chemistryviews.orgresearchgate.net For a species like this compound, which may be challenging to isolate and characterize experimentally, theoretical methods are indispensable for predicting its structure, stability, and reactivity.

Recent advancements in computational chemistry provide powerful tools for modeling mixed halides:

Density Functional Theory (DFT): DFT methods are widely used to accurately predict the geometries, vibrational frequencies (IR/Raman spectra), and electronic structures of beryllium halides and their complexes. chemistryviews.org For BeClF, DFT can elucidate the differences in the Be-F and Be-Cl bond lengths and strengths, providing insight into its reactivity.

Ab Initio Methods: High-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer benchmark-quality data on interaction energies and spectroscopic properties. uva.escsic.es These methods have been used to study the "beryllium bond"—a type of non-covalent interaction where the beryllium atom acts as a Lewis acid—in complexes involving BeX₂ (where X=F, Cl). uva.esnih.gov Applying these methods to BeClF would provide a detailed understanding of how its asymmetric nature influences these weak interactions.

Atoms in Molecules (AIM) Theory: Bader's AIM theory allows for a profound analysis of the chemical bonds within a molecule. uva.es For BeClF, an AIM analysis could precisely quantify the degree of ionicity and covalency in the Be-F and Be-Cl bonds, offering a clear picture of the electron density distribution.

These computational tools not only allow for the study of isolated BeClF molecules but also enable the simulation of their behavior in the condensed phase, such as in molten salt environments, providing molecular-level insights that are inaccessible to experiment.

Table 3: Computational Methods for Predictive Modeling of BeClF
MethodologyApplication to this compoundType of Insight Provided
Density Functional Theory (DFT)Geometry optimization, vibrational frequency calculation, reaction pathway analysis. chemistryviews.orgMolecular structure, IR/Raman spectra, thermodynamic stability, reaction energetics.
Møller-Plesset Perturbation Theory (MP2)Calculation of interaction energies with other molecules (e.g., solvents, ligands). csic.esStrength and nature of non-covalent interactions (beryllium bonds, hydrogen bonds).
Atoms in Molecules (AIM)Analysis of electron density topology. uva.esQuantitative characterization of bond type (ionic vs. covalent), bond polarity, and atomic charges.

Broader Implications for Main Group Element Chemistry and Fundamental Bonding Theory

The study of this compound has broader implications that extend beyond beryllium chemistry, touching upon fundamental principles of bonding and periodicity for main group elements.

Diagonal Relationship: Beryllium exhibits a well-known diagonal relationship with aluminum, meaning their chemical properties are often similar. nih.govchemguide.co.uk For instance, both beryllium chloride (BeCl₂) and aluminum chloride are covalent solids with similar reactivity towards water. chemguide.co.ukwikipedia.org BeClF serves as an ideal model to probe the limits of this relationship, as a comparable mixed halide of aluminum (AlClF₂) would have a different geometry and bonding scheme.

Bonding Theory: As the lightest alkaline earth metal, beryllium's tendency to form strong covalent bonds challenges simple ionic models often applied to Group 2 elements. chemguide.co.ukwikipedia.org BeClF, with its juxtaposition of a highly ionic Be-F bond and a more polar covalent Be-Cl bond within the same molecule, provides a textbook example of how ligand electronegativity dictates bond type. It forces a more nuanced view of bonding that moves beyond discrete ionic/covalent classifications toward a continuous spectrum.

The Beryllium Bond: The ability of the beryllium atom in a BeX₂ molecule to act as an electron acceptor in a "beryllium bond" is a topic of current research interest. nih.gov The asymmetric electron distribution in BeClF makes it a unique Lewis acid, and studying its interactions can help refine the definition and understanding of this and other non-covalent forces, which are crucial in supramolecular chemistry and materials science.

Frontiers of Main Group Chemistry: Recent breakthroughs, such as the synthesis of the first stable compound with a beryllium-beryllium bond, demonstrate that even the chemistry of the lightest elements still holds surprises. ox.ac.uk A thorough understanding of fundamental building blocks like BeClF is essential for pushing these frontiers and uncovering novel reactivity and structural motifs in main group chemistry.

Q & A

Basic Questions

Q. What are the standard synthesis methods for beryllium chloride (BeCl₂) and beryllium fluoride (BeF₂)?

  • Methodology :

  • BeCl₂ :

Direct chlorination : Beryllium oxide (BeO) is chlorinated under reducing conditions (e.g., carbon presence) at high temperatures .

Elemental reaction : Be metal reacts with Cl₂ gas or HCl to form BeCl₂ .

Purification : Distillation in a hydrogen stream followed by fractional condensation removes impurities .

  • BeF₂ :

Ammonium tetrafluoroberyllate route : Beryllium hydroxide (Be(OH)₂) is dissolved in ammonium hydrogen fluoride (NH₄HF₂) to form (NH₄)₂BeF₄. Heating this compound yields BeF₂ .

Alternative : BeO reacts with HF gas at elevated temperatures.

Table 1 : Synthesis Comparison

CompoundMethodKey StepsReference
BeCl₂Chlorination of BeO + CHigh-temperature reduction, distillation
BeF₂(NH₄)₂BeF₄ decompositionCrystallization, thermal dissociation

Q. What safety protocols are critical when handling beryllium chloride fluoride compounds?

  • Methodology :

  • Containment : Use local exhaust ventilation and enclosed systems to minimize airborne exposure .
  • PPE : Wear NIOSH-approved respirators, chemically resistant gloves, and protective clothing .
  • Storage : Keep in cool, dry, ventilated areas away from incompatible substances (strong acids, bases, oxidizers) .
  • Decontamination : Immediate post-exposure washing and regulated waste disposal .
    • Compliance : Establish marked hazard zones and conduct regular exposure monitoring .

Advanced Research Questions

Q. What experimental challenges arise in purifying beryllium halides, and how are they addressed?

  • Challenges :

  • Hygroscopicity : BeCl₂ and BeF₂ absorb moisture, leading to hydrolysis and oxide/hydroxide formation .
  • Impurity removal : Metal contaminants (e.g., Al, Fe) require fractional distillation or precipitation as hydroxides .
    • Solutions :
  • Conduct synthesis and purification under inert atmospheres (argon/gloveboxes).
  • Use anhydrous solvents and high-purity reagents to minimize side reactions.

Q. How do the structural and thermodynamic properties of BeF₂ differ from other beryllium halides?

  • Key Properties :

  • Ionic character : BeF₂ has the highest ionic character among Be halides due to fluorine’s electronegativity .

  • Solubility : BeF₂ is highly water-soluble, unlike BeCl₂ (moderate) or BeI₂ (insoluble) .

  • Applications : BeF₂’s low refractive index and ionic conductivity make it suitable for molten-salt reactors .

    Table 2 : Comparative Properties of Beryllium Halides

    PropertyBeF₂BeCl₂BeBr₂
    Melting Point552°C405°C488°C
    SolubilityHighModerateLow
    Ionic ConductivityHigh (molten state)ModerateLow
    Reference

Q. What methodologies detect and quantify beryllium/fluoride exposure in laboratory settings?

  • Analytical Techniques :

  • Be exposure : Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for trace Be detection in biological samples .
  • Fluoride detection : Ion-selective electrodes or spectrophotometric methods (e.g., SPADNS reagent) .
    • Biomarkers : Urinary fluoride levels and Be-specific lymphocyte proliferation tests assess chronic exposure .

Q. How can researchers address discrepancies in reported reactivity data for BeCl₂/BeF₂?

  • Approach :

  • Controlled replication : Standardize synthesis conditions (temperature, humidity, reagent purity) .
  • Advanced characterization : Use X-ray diffraction (XRD) and Raman spectroscopy to verify crystal structure and hydration states .
  • Meta-analysis : Cross-reference data from authoritative sources (e.g., NIST thermochemical tables) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.